molecular formula C22H25N3OS2 B10871695 2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-phenylethanone

2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-phenylethanone

Cat. No.: B10871695
M. Wt: 411.6 g/mol
InChI Key: WCGQMFJLAONIQT-UHFFFAOYSA-N
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Description

2-{[4-AMINO-7-(TERT-BUTYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothieno-pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-7-(TERT-BUTYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothieno-Pyrimidine Core: This step involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia.

    Attachment of the Tert-Butyl Group: The tert-butyl group is typically introduced via alkylation reactions using tert-butyl halides.

    Formation of the Ethanone Moiety: The ethanone group is introduced through acylation reactions, often using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-7-(TERT-BUTYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can undergo substitution reactions with electrophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

2-{[4-AMINO-7-(TERT-BUTYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-7-(TERT-BUTYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(7-TERT-BUTYL-4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE
  • tert-butyl (2- (4- (6- ( (6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido [2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate

Uniqueness

2-{[4-AMINO-7-(TERT-BUTYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE is unique due to its specific structural features, such as the benzothieno-pyrimidine core and the presence of both sulfur and nitrogen atoms. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H25N3OS2

Molecular Weight

411.6 g/mol

IUPAC Name

2-[(4-amino-7-tert-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-1-phenylethanone

InChI

InChI=1S/C22H25N3OS2/c1-22(2,3)14-9-10-15-17(11-14)28-20-18(15)19(23)24-21(25-20)27-12-16(26)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H2,23,24,25)

InChI Key

WCGQMFJLAONIQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=NC(=NC(=C23)N)SCC(=O)C4=CC=CC=C4

Origin of Product

United States

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